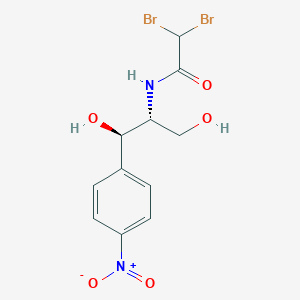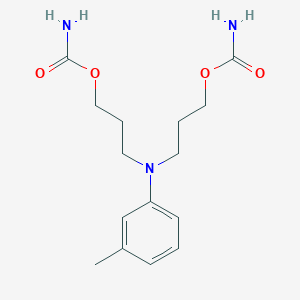
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester), also known as PTDC, is a chemical compound commonly used in scientific research for its potent antitumor properties. PTDC is a synthetic derivative of the naturally occurring compound, colchicine, and has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines. In
科学的研究の応用
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been extensively studied for its antitumor properties and has shown promising results in preclinical studies. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit tumor growth in animal models and has been explored as a potential treatment for cancer.
作用機序
The mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is not fully understood, but it is believed to act through multiple pathways. It has been shown to disrupt microtubule function, which is essential for cell division, and induce apoptosis, or programmed cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, and suppress the immune system's response to tumors.
生化学的および生理学的効果
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, which can lead to cell death. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has also been shown to induce oxidative stress, which can damage cells and lead to inflammation. In addition, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, which can lead to decreased cancer cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) in lab experiments is its potent antitumor properties. It has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) also has several limitations. It is a highly toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research. One area of interest is the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs with improved efficacy and reduced toxicity. Another area of interest is the exploration of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) as a potential treatment for other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and its potential role in cancer therapy.
Conclusion:
In conclusion, 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) is a valuable tool in scientific research for its potent antitumor properties. Its mechanism of action is not fully understood, but it has been shown to disrupt microtubule function, induce apoptosis, inhibit angiogenesis, and suppress the immune system's response to tumors. 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) has several advantages and limitations for lab experiments, and there are several future directions for 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) research, including the development of 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) analogs and the exploration of its potential use in other diseases.
合成法
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) can be synthesized through a multi-step process involving the reaction of colchicine with various reagents. The most commonly used method involves the reaction of colchicine with phosgene and m-toluidine in the presence of pyridine to yield 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester). This method results in a high yield of pure 1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) and has been used extensively in scientific research.
特性
CAS番号 |
19351-44-1 |
|---|---|
製品名 |
1-Propanol, 3,3'-(m-tolylimino)di-, dicarbamate (ester) |
分子式 |
C15H23N3O4 |
分子量 |
309.36 g/mol |
IUPAC名 |
3-[N-(3-carbamoyloxypropyl)-3-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-5-2-6-13(11-12)18(7-3-9-21-14(16)19)8-4-10-22-15(17)20/h2,5-6,11H,3-4,7-10H2,1H3,(H2,16,19)(H2,17,20) |
InChIキー |
CSCPQWKHIOFSHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N |
正規SMILES |
CC1=CC(=CC=C1)N(CCCOC(=O)N)CCCOC(=O)N |
その他のCAS番号 |
19351-44-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




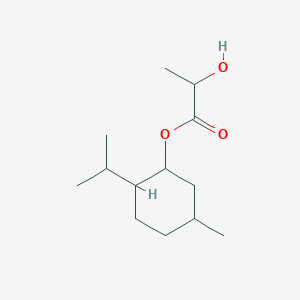
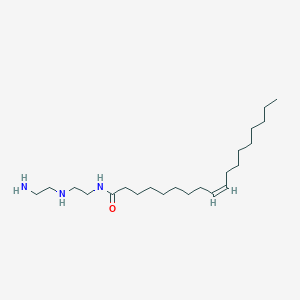
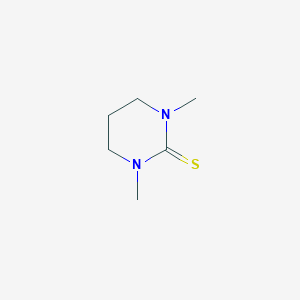
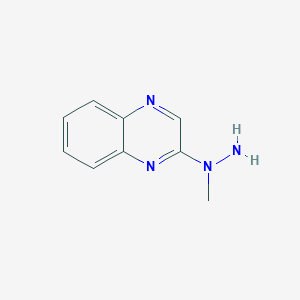
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
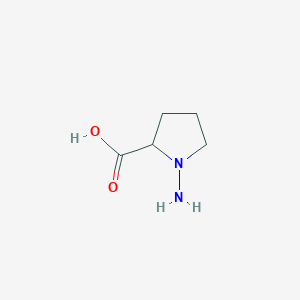
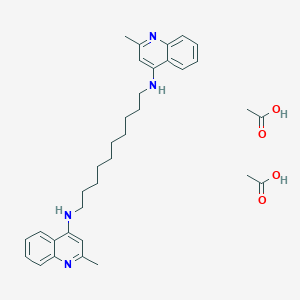
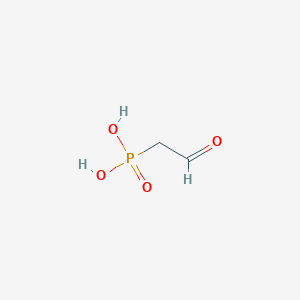
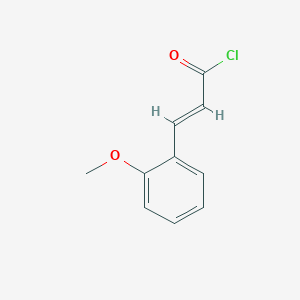
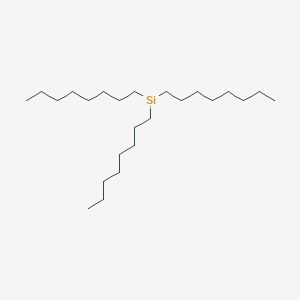
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
